3-Hydroxy-2-(2-thienyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

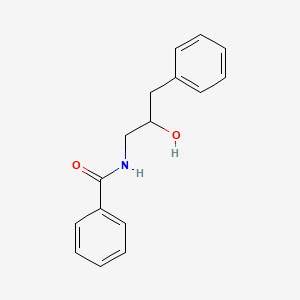

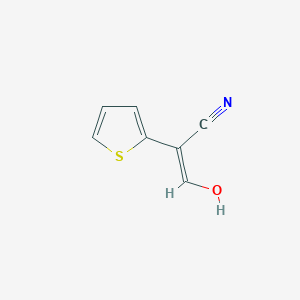

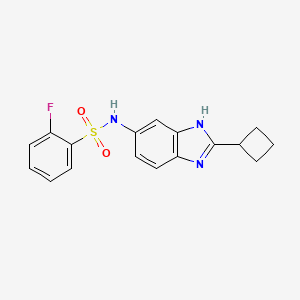

3-Hydroxy-2-(2-thienyl)acrylonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C7H5NOS and a molecular weight of 151.19 .

Synthesis Analysis

The compound can be prepared by a Knoevenagel reaction of 2-(thiophen-2-yl)acetonitrile with the corresponding aryl aldehyde and catalytic amounts of piperidine in hot ethanol .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-(2-thienyl)acrylonitrile is characterized by the presence of a thiophene ring, a hydroxyl group, and an acrylonitrile group .Chemical Reactions Analysis

The compound acts as a fascinating building block of many bioactive compounds due to the presence of both electrophilic and nucleophilic centers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.19 and a molecular formula of C7H5NOS . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved data.Scientific Research Applications

Medicinal Chemistry and Drug Development

The discovery of 3-hydroxy-2-aryl acrylates, including 3-Hydroxy-2-(2-thienyl)acrylonitrile, has been a significant breakthrough in organic and medicinal chemistry . Researchers have explored its potential as a building block for designing bioactive compounds. Its unique combination of electrophilic and nucleophilic centers makes it an attractive scaffold for drug development.

Anticancer Properties

Studies have investigated the anti-proliferative activity of 3-Hydroxy-2-(2-thienyl)acrylonitrile against hepatoma cells. Notably, certain derivatives of this compound (1a, 1b, 1c, and 1e) exhibit high activity against hepatoma cells, indicating potential as an anticancer agent . Further research aims to optimize its efficacy and safety profile.

Mechanism of Action

Safety and Hazards

Future Directions

New 2-(thien-2-yl)-acrylonitriles with putative kinase inhibitory activity have shown high activity against hepatoma cells . Future studies will further unveil the underlying mode of action of these promising new derivatives as well as their suitability as a novel approach in hepatoma cell treatment .

properties

IUPAC Name |

(E)-3-hydroxy-2-thiophen-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMRUXPSESSECC-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/O)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(2-thienyl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)

![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)